Bariumbromidedihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

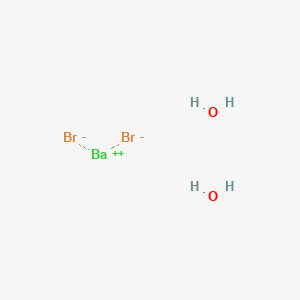

Barium bromide dihydrate is a chemical compound with the formula BaBr2·2H2O . It is ionic and hygroscopic in nature . It is used to purify radium and make zinc bromide . It is also used as a precursor to chemicals used in photography .

Synthesis Analysis

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:- BaCO3 + 2 HBr → BaBr2 + CO2 + H2O Barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr2·2H2O . Heating this dihydrate to 120 °C gives the anhydrous salt .

Molecular Structure Analysis

BaBr2 crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . In aqueous solution, BaBr2 behaves as a simple salt .Chemical Reactions Analysis

In aqueous solution, solutions of barium bromide react with sulfate salts to produce a solid precipitate of barium sulfate . The reaction is as follows:- BaBr2 + SO4^2- → BaSO4 + 2 Br- Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .

Physical And Chemical Properties Analysis

Barium bromide dihydrate has a molar mass of 297.14 g/mol . It appears as a white solid . The density of the dihydrate form is 3.58 g/cm3 . It is soluble in water, with a solubility of 92.2 g/100 mL at 0°C .Aplicaciones Científicas De Investigación

Crystal Structure Analysis : A study by Kellersohn et al. (1991) focused on the local pseudosymmetry of the water molecule in BaBr2·2H2O through neutron diffraction. This research highlighted the structural features of barium bromide dihydrate and its implications in crystallography, particularly in understanding hydrogen bonding and molecular interactions (Kellersohn et al., 1991).

Nuclear Magnetic Resonance Studies : Research by Williams and McGrath (1962) observed Zeeman-split quadrupolar resonances in BaBr2·2H2O using proton magnetic resonance. This study provides insights into the nuclear properties of barium isotopes, which are valuable in fields like nuclear physics and material science (Williams & McGrath, 1962).

Material Synthesis : Barium bromide dihydrate is used in synthesizing other materials. For instance, Habashy and Kolta (1972) studied the thermal decomposition of barium hydroxide hydrates, where barium bromide dihydrate played a role in forming different hydrates and barium oxide under varying temperatures (Habashy & Kolta, 1972).

Chemical Analysis Techniques : Anwar, Anzano, and Winefordner (1991) demonstrated the use of barium bromide dihydrate in bromide determination through laser-excited molecular fluorescence spectroscopy. This method is significant in analytical chemistry for detecting and measuring bromide at nanogram levels (Anwar, Anzano, & Winefordner, 1991).

Optical Studies : Edgar et al. (2001) investigated barium bromide crystallization in glasses, with potential applications as X-ray storage phosphors. This study highlights the role of BaBr2·2H2O in the development of advanced materials for optical applications (Edgar et al., 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.

Mode of Action

In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.

Pharmacokinetics

Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .

Result of Action

The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .

Action Environment

The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Barium bromide dihydrate can be achieved through a precipitation reaction between barium chloride and sodium bromide in the presence of water.", "Starting Materials": [ "Barium chloride", "Sodium bromide", "Water" ], "Reaction": [ "Dissolve 2 moles of barium chloride in water to form a solution.", "Dissolve 2 moles of sodium bromide in water to form a solution.", "Slowly add the sodium bromide solution to the barium chloride solution while stirring continuously.", "A white precipitate of barium bromide will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the barium bromide precipitate to obtain the final product, Barium bromide dihydrate." ] } | |

Número CAS |

7791-28-8 |

Fórmula molecular |

BaBr2H4O2 |

Peso molecular |

333.17 g/mol |

Nombre IUPAC |

barium(2+);dibromide;dihydrate |

InChI |

InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Clave InChI |

HQQMRSGBIPFNSN-UHFFFAOYSA-L |

SMILES |

O.O.[Br-].[Br-].[Ba+2] |

SMILES canónico |

O.O.[Br-].[Br-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)

![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)

![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)

![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)